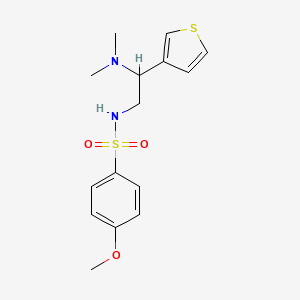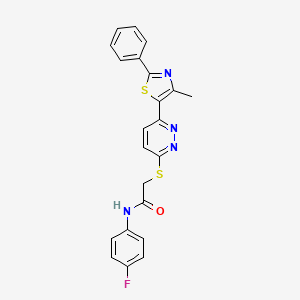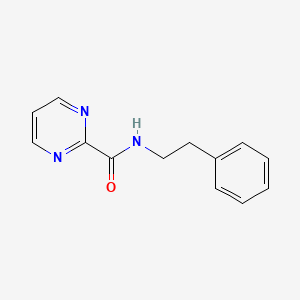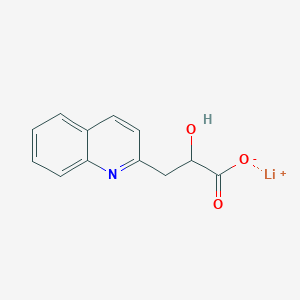
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. In the context of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide, although not directly synthesized in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides . Another related compound, 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, was synthesized by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that impart distinct properties to the molecules. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group was found to show strong inhibition in a study of HIF-1 pathway inhibitors . The molecular structure is crucial for the biological activity of these compounds, as evidenced by the structure-activity relationship (SAR) studies conducted in the papers .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the substituents on the aromatic ring. For instance, Buchwald-Hartwig cross-coupling was used to prepare new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, demonstrating the versatility of sulfonamide derivatives in forming C-N bonds . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. Poor water solubility is a common issue, as seen with a novel small molecule HIF-1 pathway inhibitor, which necessitated formulation delivery due to solubility less than 15 µg/mL at pH 7.4 . The presence of methoxy and dimethylamino groups can influence the lipophilicity and solubility of the compounds, which in turn affects their pharmacokinetic properties and potential as therapeutic agents.
Case Studies and Applications
Several of the synthesized sulfonamide derivatives have been evaluated for their biological activities. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with potential implications for the treatment of neuronal injury . Another study found that certain sulfonamide derivatives exhibited acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s disease . These case studies highlight the importance of sulfonamide derivatives in drug discovery and development.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-17(2)15(12-8-9-21-11-12)10-16-22(18,19)14-6-4-13(20-3)5-7-14/h4-9,11,15-16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSECIDPASKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)





![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)


![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)
